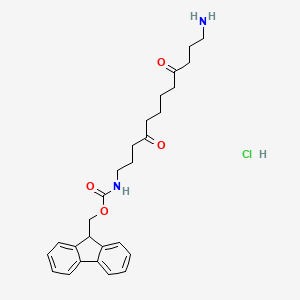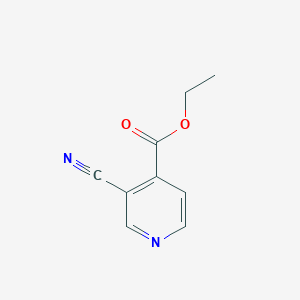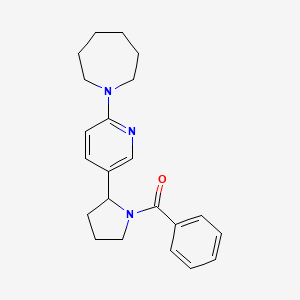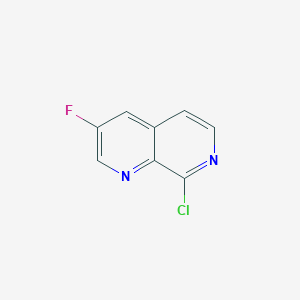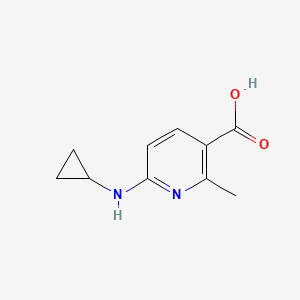
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol is a complex organic compound that features a quinoline ring, a triazole ring, and a tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Quinoline Ring: The quinoline moiety can be introduced via a nucleophilic substitution reaction.
Incorporation of the Tolyl Group: The tolyl group is often added through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted triazole and quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic rings, it can be used as a fluorescent probe in biological assays.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: The compound may be used in the production of specialized polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline and triazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol: Lacks the tolyl group, which may affect its biological activity.
3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-phenylpropan-1-ol: Contains a phenyl group instead of a tolyl group, which may alter its chemical properties.
Uniqueness
The presence of the tolyl group in 3-(4-(Quinolin-4-yl)-1H-1,2,3-triazol-1-yl)-3-(p-tolyl)propan-1-ol distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H20N4O |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-3-(4-quinolin-4-yltriazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C21H20N4O/c1-15-6-8-16(9-7-15)21(11-13-26)25-14-20(23-24-25)18-10-12-22-19-5-3-2-4-17(18)19/h2-10,12,14,21,26H,11,13H2,1H3 |
Clave InChI |
XJYWVAXAXKALKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCO)N2C=C(N=N2)C3=CC=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


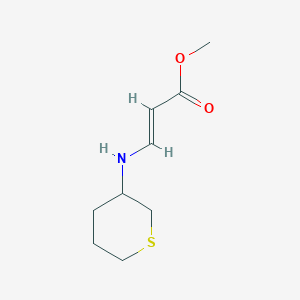
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
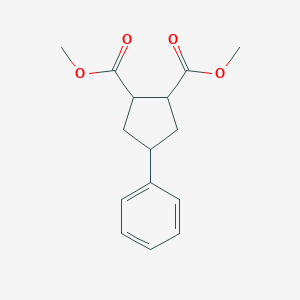
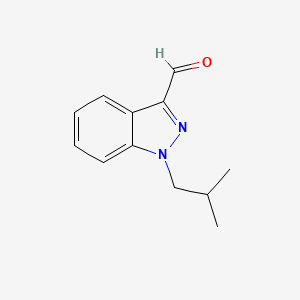
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)
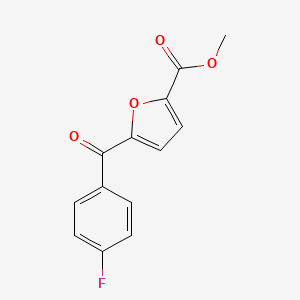
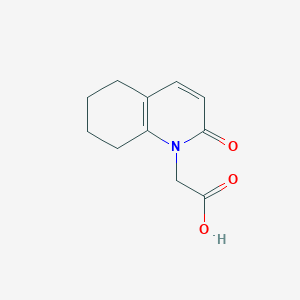
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
